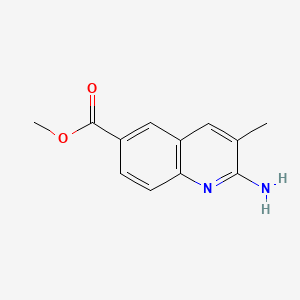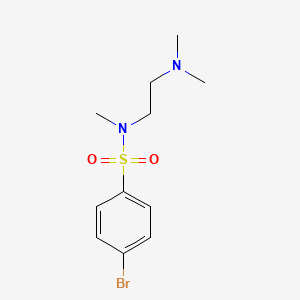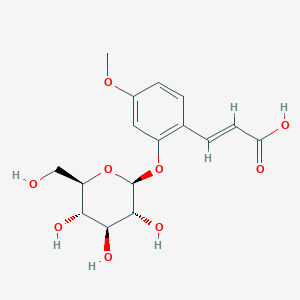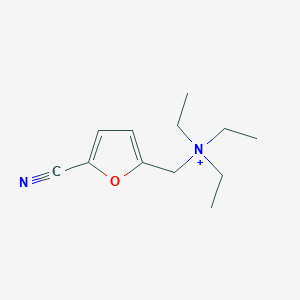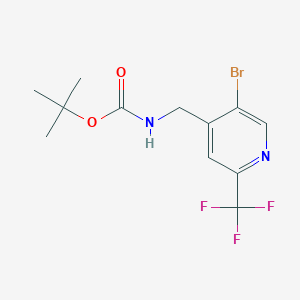
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is an organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Trifluoromethylation: The brominated pyridine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 2-position.
Carbamate Formation: Finally, the intermediate compound is reacted with tert-butyl carbamate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are commonly used in coupling reactions, with solvents such as 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, which can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-iodo-2-(trifluoromethyl)pyridin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar structure but with a hydroxyl group at the 3-position.
Properties
Molecular Formula |
C12H14BrF3N2O2 |
|---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-5-7-4-9(12(14,15)16)17-6-8(7)13/h4,6H,5H2,1-3H3,(H,18,19) |
InChI Key |
CXLBQMIWPBHEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


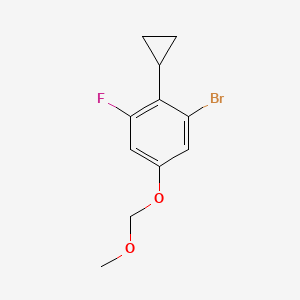
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

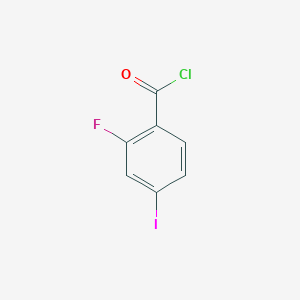
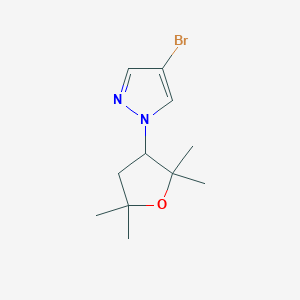
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
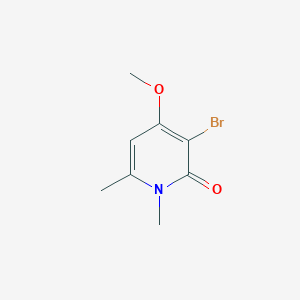

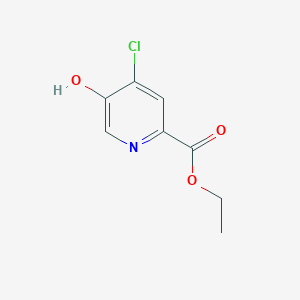
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
